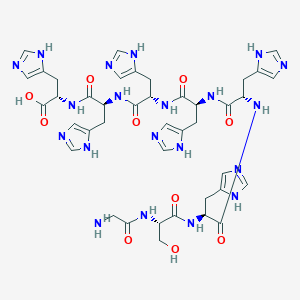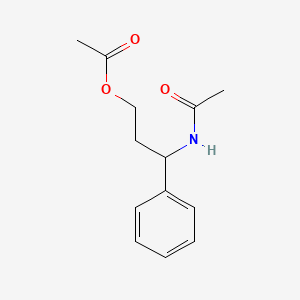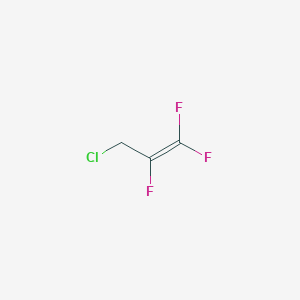
3-Chloro-1,1,2-trifluoroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,2-trifluoroprop-1-ene is a chemical compound with the molecular formula C₃H₂ClF₃ It is a halogenated olefin, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,2-trifluoroprop-1-ene can be synthesized through several methods. One common approach involves the dehydrofluorination of 3-chloro-1,1,2,2-tetrafluoropropane. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under elevated temperatures to facilitate the elimination of hydrogen fluoride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 2,2,3,3-tetrafluoropropanol. This process can be carried out in either the gas phase or the liquid phase, using molecular chlorine as the chlorinating agent .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1,2-trifluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation to form epoxides or reduction to yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of catalysts.
Oxidation: Peracids or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1,2-trifluoroprop-1-ene or 3-amino-1,1,2-trifluoroprop-1-ene.
Addition: Formation of 1,2-dihalogenated or 1,2-hydrohalogenated derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of 3-chloro-1,1,2-trifluoropropane.
Applications De Recherche Scientifique
3-Chloro-1,1,2-trifluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and polymers
Mécanisme D'action
The mechanism by which 3-chloro-1,1,2-trifluoroprop-1-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The molecular targets and pathways involved vary based on the specific chemical context and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,3,3-trifluoropropene: Similar structure but differs in the position of the chlorine atom.
3-Bromo-1,1,2-trifluoroprop-1-ene: Bromine atom instead of chlorine.
3,3,3-Trichloro-1,1,2-trifluoroprop-1-ene: Additional chlorine atoms.
Uniqueness
3-Chloro-1,1,2-trifluoroprop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in chemical synthesis and industrial processes .
Propriétés
IUPAC Name |
3-chloro-1,1,2-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKBDWUYTHOCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707382 |
Source


|
| Record name | 3-Chloro-1,1,2-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364631-88-9 |
Source


|
| Record name | 3-Chloro-1,1,2-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
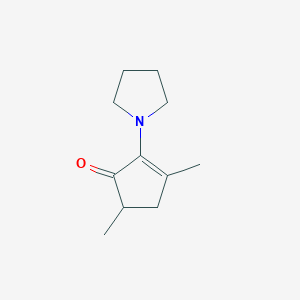
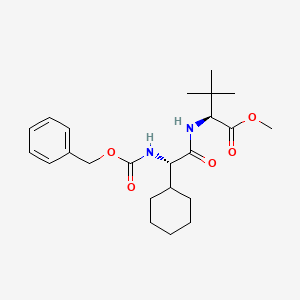
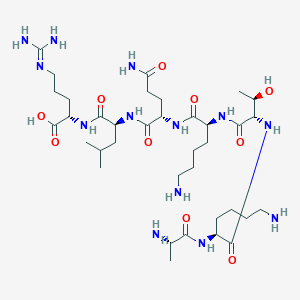
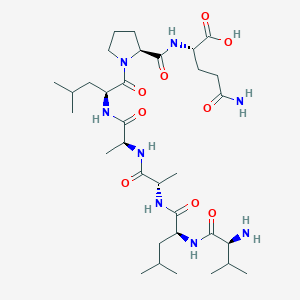



![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
